molecular formula C6H14ClNO5 B12399334 D(+)-Galactosamine-13C (hydrochloride)

D(+)-Galactosamine-13C (hydrochloride)

Cat. No.: B12399334
M. Wt: 216.62 g/mol
InChI Key: CBOJBBMQJBVCMW-CSWWAADGSA-N
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Description

D(+)-Galactosamine-13C (hydrochloride) is a labeled form of D(+)-Galactosamine hydrochloride, an amino sugar derived from galactose. This compound is often used in biochemical research due to its hepatotoxic properties, making it a valuable tool for studying liver function and disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

D(+)-Galactosamine-13C (hydrochloride) can be synthesized through the chemical modification of galactoseThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .

Industrial Production Methods

Industrial production of D(+)-Galactosamine-13C (hydrochloride) often involves microbial fermentation and enzymatic catalysis. These methods are preferred due to their efficiency and eco-friendliness. The fermentation process uses genetically modified microorganisms to produce the compound in large quantities .

Chemical Reactions Analysis

Types of Reactions

D(+)-Galactosamine-13C (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired product is formed .

Major Products

The major products formed from these reactions include various derivatives of D(+)-Galactosamine-13C (hydrochloride) that have different functional groups attached to the amino group. These derivatives are often used in further biochemical studies .

Scientific Research Applications

D(+)-Galactosamine-13C (hydrochloride) has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various complex molecules.

    Biology: The compound is used to study cellular processes and metabolic pathways.

    Medicine: Due to its hepatotoxic properties, it is used to create models of liver injury for studying liver diseases and potential treatments.

    Industry: It is used in the production of pharmaceuticals and other biochemical products

Mechanism of Action

D(+)-Galactosamine-13C (hydrochloride) exerts its effects primarily by inhibiting RNA synthesis in hepatocytes. This inhibition leads to a decrease in protein synthesis, which in turn causes liver cell damage. The compound also promotes the adherence of polymorphonuclear leukocytes to endothelial cells, increasing superoxide production and contributing to its hepatotoxic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

D(+)-Galactosamine-13C (hydrochloride) is unique due to its specific hepatotoxic properties and its use as a labeled compound in metabolic studies. The incorporation of the 13C isotope allows for detailed tracking and analysis of metabolic pathways, making it a valuable tool in biochemical research .

Properties

Molecular Formula

C6H14ClNO5

Molecular Weight

216.62 g/mol

IUPAC Name

(2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxy(113C)hexanal;hydrochloride

InChI

InChI=1S/C6H13NO5.ClH/c7-3(1-8)5(11)6(12)4(10)2-9;/h1,3-6,9-12H,2,7H2;1H/t3-,4+,5+,6-;/m0./s1/i1+1;

InChI Key

CBOJBBMQJBVCMW-CSWWAADGSA-N

Isomeric SMILES

C([C@H]([C@@H]([C@@H]([C@H]([13CH]=O)N)O)O)O)O.Cl

Canonical SMILES

C(C(C(C(C(C=O)N)O)O)O)O.Cl

Origin of Product

United States

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